molecular formula C20H16FN3O3S2 B2420695 N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide CAS No. 1020980-72-6

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide

Cat. No. B2420695
CAS RN: 1020980-72-6
M. Wt: 429.48
InChI Key: LZPDJXOCYMKYJF-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as thiazolopyrimidines . Thiazolopyrimidines are aromatic heterocyclic compounds containing a thiazole ring fused to a pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolopyrimidine moiety, which is a ring system that includes both sulfur and nitrogen atoms . This structure is similar to purine, which may allow it to effectively bind to biological targets .

Scientific Research Applications

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has demonstrated high antitumor activity. Researchers have explored derivatives of this compound as potential candidates for anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it an attractive scaffold for designing molecules that can effectively bind to biological targets.

Catalysis and Chemical Reactions

The active methylene group in 5H-thiazolo[3,2-a]pyrimidin-3(2H)-ones allows for functionalization through reactions with electrophiles. Researchers can investigate its potential as a catalyst or as a reactant in synthetic processes .

Other Applications

Beyond the mentioned fields, researchers may explore additional applications, such as enzyme inhibition, protein-ligand interactions, or material science. The compound’s unique structure invites further investigation.

Future Directions

Thiazolopyrimidines, especially 2-substituted ones, are promising scaffolds for the design of new medicines . Their huge synthetic potential and the ability to readily modify the thiazolopyrimidine moiety by introduction of new binding sites make them extremely useful in optimizing the interaction between the ligand and biological target .

Mechanism of Action

Target of Action

It’s known that derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

Mode of Action

The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets . The 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

Biochemical Pathways

Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely interact with pathways related to these biological processes.

Pharmacokinetics

The presence of the two methyl groups (ch3) at positions 3 and 7 on the thiazolopyrimidine ring suggests potential lipophilic properties, which could influence its absorption and distribution within the body.

Result of Action

Given the high antitumor, antibacterial, and anti-inflammatory activities of these compounds , it can be inferred that they likely induce changes at the molecular and cellular levels that inhibit these processes.

properties

IUPAC Name

N-[3-(6,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)phenyl]-2-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3S2/c1-12-13(2)22-20-24(19(12)25)17(11-28-20)14-6-5-7-15(10-14)23-29(26,27)18-9-4-3-8-16(18)21/h3-11,23H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZPDJXOCYMKYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C2N(C1=O)C(=CS2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(6,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-2-fluorobenzenesulfonamide

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